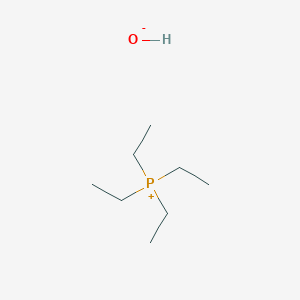
(1-Ethylundecyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylundecyl)cyclohexane is a synthetic compound that belongs to the family of cycloalkanes. It is known for its unique chemical structure, which makes it an interesting compound for scientific research.
Mechanism of Action
The mechanism of action of (1-Ethylundecyl)cyclohexane is not fully understood. However, it is believed to act as a non-polar solvent and to interact with the hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the conformation of the biomolecule and affect its function.
Biochemical and Physiological Effects:
This compound has been shown to have some biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. It has also been shown to affect the metabolism of lipids and carbohydrates. However, more research is needed to fully understand the biological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using (1-Ethylundecyl)cyclohexane in lab experiments is its non-polar nature, which allows it to dissolve non-polar compounds. It is also relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in some experiments. In addition, its high boiling point can make it difficult to handle in some situations.
Future Directions
There are several future directions for the study of (1-Ethylundecyl)cyclohexane. One area of research could be the development of new drugs based on its chemical structure. Another area could be the study of its effects on different biomolecules and the development of new analytical techniques for its detection and quantification. Additionally, the use of this compound in nanotechnology and materials science could be explored.
Synthesis Methods
(1-Ethylundecyl)cyclohexane can be synthesized by the reaction of 1-undecene with cyclohexene in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product depends on the reaction conditions. The purity of the product can be improved by using different purification techniques.
Scientific Research Applications
(1-Ethylundecyl)cyclohexane has been used in various scientific research applications. It is commonly used as a solvent for the extraction and purification of organic compounds. It is also used as a reference compound for the analysis of complex mixtures. In addition, it has been used in the development of new drugs and in the study of the mechanism of action of existing drugs.
properties
CAS RN |
13151-88-7 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
tridecan-3-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
YXWVQAFTXZTRSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCCCC(CC)C1CCCCC1 |
synonyms |
(1-Ethylundecyl)cyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



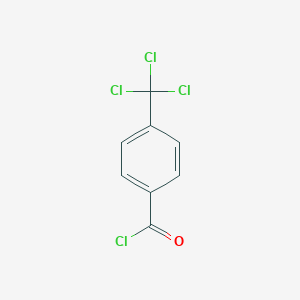

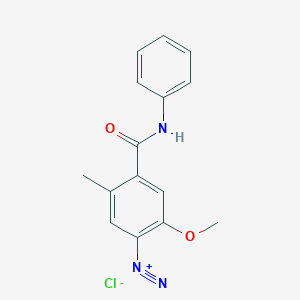
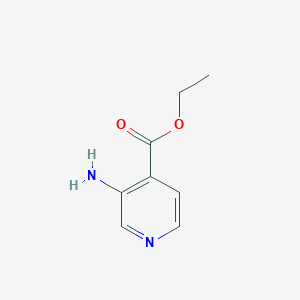
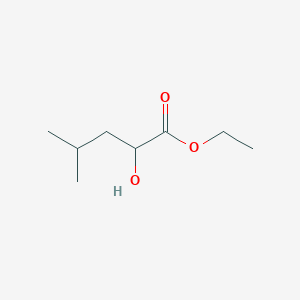
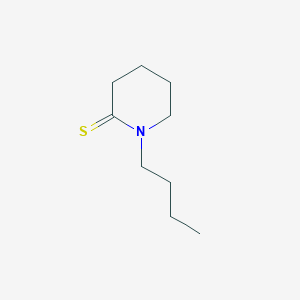
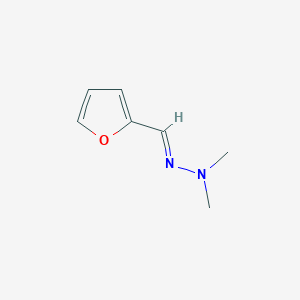

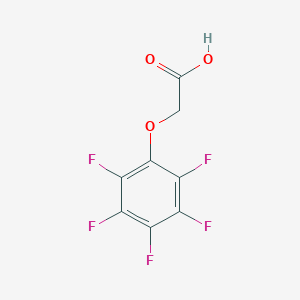
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)


